molecular formula C15H22N2O2 B269252 3-[(2,2-dimethylpropanoyl)amino]-N-propylbenzamide

3-[(2,2-dimethylpropanoyl)amino]-N-propylbenzamide

Cat. No. B269252
M. Wt: 262.35 g/mol
InChI Key: VQIBCLHHWTXMEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2,2-dimethylpropanoyl)amino]-N-propylbenzamide, commonly known as DPA, is a synthetic compound that has been extensively studied for its potential use in scientific research. DPA belongs to the class of benzamide compounds and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

DPA acts as a competitive inhibitor of FAAH, which leads to an increase in the levels of endocannabinoids in the body. This increase in endocannabinoid levels has been shown to have a variety of physiological effects, including analgesic, anxiolytic, and anti-inflammatory effects.
Biochemical and physiological effects:
DPA has been shown to have a variety of biochemical and physiological effects. It has been shown to have analgesic effects in animal models of pain, as well as anxiolytic effects in animal models of anxiety. DPA has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory conditions such as arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using DPA in lab experiments is that it is a selective inhibitor of FAAH, which makes it useful for studying the role of endocannabinoids in various physiological processes. However, one limitation of using DPA is that it is not very soluble in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on DPA. One area of research is the development of more potent and selective inhibitors of FAAH. Another area of research is the investigation of the role of endocannabinoids in various physiological processes, including pain sensation, mood regulation, and appetite. Additionally, there is interest in exploring the potential therapeutic uses of DPA and other FAAH inhibitors in the treatment of various diseases, including chronic pain, anxiety disorders, and inflammatory conditions.

Synthesis Methods

The synthesis of DPA involves the reaction of 3-aminobenzoic acid with 2,2-dimethylpropionyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with propylamine to yield DPA. The purity of the final product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

DPA has been extensively studied for its potential use in scientific research. It has been shown to have a variety of biological activities, including inhibition of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. Endocannabinoids are lipid signaling molecules that play a role in a variety of physiological processes, including pain sensation, mood regulation, and appetite.

properties

Product Name

3-[(2,2-dimethylpropanoyl)amino]-N-propylbenzamide

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

3-(2,2-dimethylpropanoylamino)-N-propylbenzamide

InChI

InChI=1S/C15H22N2O2/c1-5-9-16-13(18)11-7-6-8-12(10-11)17-14(19)15(2,3)4/h6-8,10H,5,9H2,1-4H3,(H,16,18)(H,17,19)

InChI Key

VQIBCLHHWTXMEU-UHFFFAOYSA-N

SMILES

CCCNC(=O)C1=CC(=CC=C1)NC(=O)C(C)(C)C

Canonical SMILES

CCCNC(=O)C1=CC(=CC=C1)NC(=O)C(C)(C)C

Origin of Product

United States

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